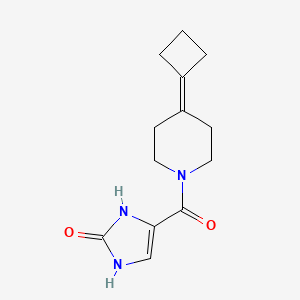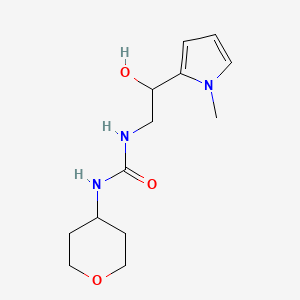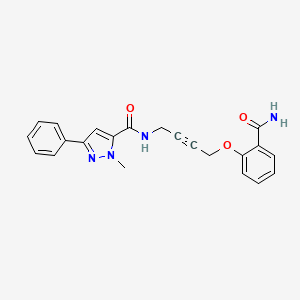
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one, also known as CPI-1189, is a small molecule drug that has been studied for its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to have antioxidant properties.
Biochemical and physiological effects:
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to decrease the levels of pro-inflammatory cytokines in the body, as well as reduce the activity of certain enzymes involved in inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one in lab experiments is that it has been shown to have low toxicity and good bioavailability. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in all labs.
Future Directions
There are several potential future directions for research on 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one and its potential uses in various therapeutic applications.
In conclusion, 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is a small molecule drug that has shown potential therapeutic uses in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential uses of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one in various therapeutic applications.
Synthesis Methods
The synthesis of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one involves a multi-step process that starts with the reaction of 1,3-dihydroimidazol-2-one with piperidine. The resulting product is then subjected to a cyclization reaction with cyclobutylidene to form 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one. The yield of this process is reported to be around 50%.
Scientific Research Applications
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties, as well as potential uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(4-cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(11-8-14-13(18)15-11)16-6-4-10(5-7-16)9-2-1-3-9/h8H,1-7H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRZIQZYFFOUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CNC(=O)N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)
![Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2718385.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)



![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)



![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)